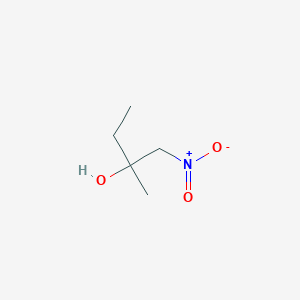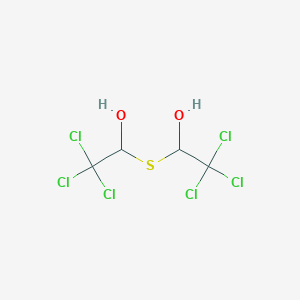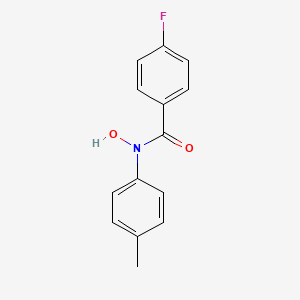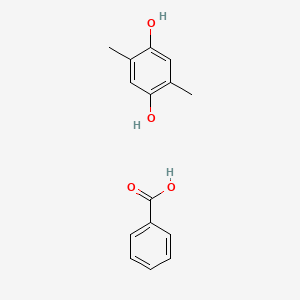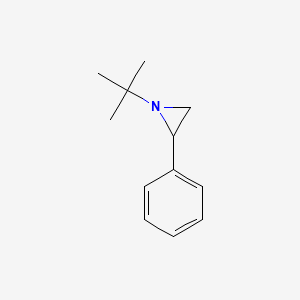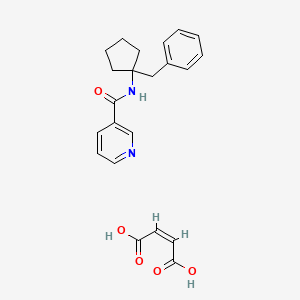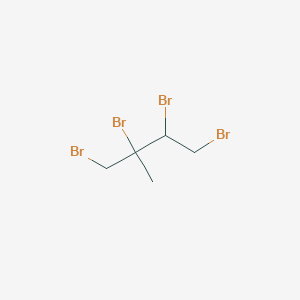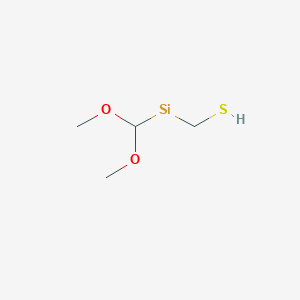
CID 57239385
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Dimethoxymethyl)silyl]methanethiol is an organosilicon compound that features both silyl and thiol functional groups. This compound is of interest due to its unique chemical properties, which combine the characteristics of both silicon and sulfur-containing moieties. It is used in various applications, including as a reagent in organic synthesis and in the development of advanced materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
[(Dimethoxymethyl)silyl]methanethiol can be synthesized through several methods. One common approach involves the reaction of methanethiol with dimethoxymethylsilane under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product. For instance, the use of iodine as a catalyst has been reported to be effective in promoting the silylation of alcohols and thiols .
Industrial Production Methods
In industrial settings, the production of [(Dimethoxymethyl)silyl]methanethiol often involves large-scale reactions using similar principles as in laboratory synthesis. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
[(Dimethoxymethyl)silyl]methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler silyl and thiol derivatives.
Substitution: The silyl group can participate in substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like trimethylsilyl chloride (TMSCl) and tert-butyldimethylsilyl chloride (TBDMSCl) are often employed in substitution reactions
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Simpler silyl and thiol derivatives.
Substitution: Various silyl ethers and thiol derivatives.
Aplicaciones Científicas De Investigación
[(Dimethoxymethyl)silyl]methanethiol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of functional groups and in the formation of silyl ethers.
Biology: Employed in the study of protein structures and functions, particularly in the formation of disulfide bridges.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants
Mecanismo De Acción
The mechanism of action of [(Dimethoxymethyl)silyl]methanethiol involves its ability to interact with various molecular targets through its silyl and thiol groups. The thiol group can form strong bonds with metals and other electrophiles, while the silyl group can participate in various organic reactions. These interactions enable the compound to modify the properties of other molecules and materials, making it a versatile reagent in chemical synthesis .
Comparación Con Compuestos Similares
[(Dimethoxymethyl)silyl]methanethiol can be compared with other similar compounds, such as:
Methanethiol (CH3SH): A simple thiol with similar reactivity but lacking the silyl group.
Dimethoxymethylsilane (CH3Si(OCH3)2): A silyl compound without the thiol group.
Ethanethiol (C2H5SH): Another thiol with a slightly different structure and reactivity.
The uniqueness of [(Dimethoxymethyl)silyl]methanethiol lies in its combination of silyl and thiol functionalities, which allows it to participate in a broader range of chemical reactions and applications compared to its simpler counterparts .
Propiedades
Fórmula molecular |
C4H10O2SSi |
|---|---|
Peso molecular |
150.27 g/mol |
InChI |
InChI=1S/C4H10O2SSi/c1-5-4(6-2)8-3-7/h4,7H,3H2,1-2H3 |
Clave InChI |
UXJXMTWNPLIOOH-UHFFFAOYSA-N |
SMILES canónico |
COC(OC)[Si]CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-Ethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14707469.png)
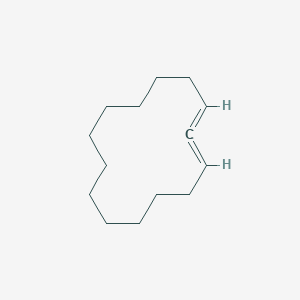
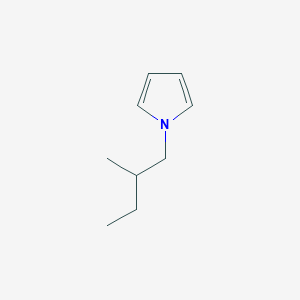
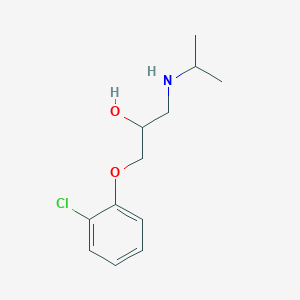
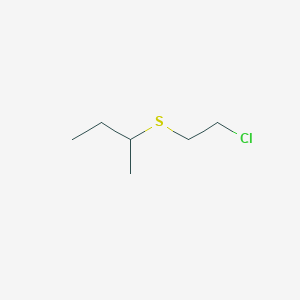
![2-[cyclopentyl(propyl)amino]ethyl 2,2-diphenylacetate](/img/structure/B14707507.png)
